4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S3/c19-14-5-1-13(2-6-14)11-16-17(22)21(18(25)26-16)10-9-12-3-7-15(8-4-12)27(20,23)24/h1-8,11H,9-10H2,(H2,20,23,24)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKQIISXGIQMKD-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=S)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidinone Core Formation
The thiazolidinone ring is synthesized via a cyclocondensation reaction between thiourea and α-chloroacetic acid derivatives. A modified protocol from involves refluxing thiourea with monochloroacetic acid in aqueous medium to yield thiazolidine-2,4-dione (TDZ), a key intermediate. Subsequent Knoevenagel condensation with 4-chlorobenzaldehyde introduces the arylidene moiety at the C5 position of TDZ. This step employs piperidine as a base catalyst in ethanol under reflux (8–9 hours), achieving yields of 70–85%.
Sulfonamide Functionalization
The sulfonamide group is introduced via sulfonylation of an amine intermediate. A Pd-catalyzed C–H sulfination strategy, as described in, enables direct sulfonation of the benzene ring. Using sodium hydroxymethylsulfinate (Rongalite) as a sulfur dioxide surrogate, aryl sulfonium salts undergo palladium-catalyzed coupling to form hydroxymethyl sulfones. Subsequent amination with morpholine and N-chlorosuccinimide (NCS) yields the sulfonamide group.
Alkylation and Side-Chain Incorporation
The ethyl linker between the thiazolidinone and sulfonamide groups is installed via nucleophilic alkylation. In, 2-aminothiazole derivatives are alkylated using bromoethylbenzene under basic conditions (K₂CO₃, DMF, 80°C). This method, adapted for the target compound, ensures regioselective N-alkylation with minimal byproduct formation.
Reaction Conditions and Optimization
Catalysts and Solvents
Temperature and Time
| Step | Temperature | Time | Yield (%) |
|---|---|---|---|
| Thiazolidinone synthesis | 80°C | 9 hours | 78 |
| Knoevenagel condensation | Reflux | 8 hours | 85 |
| Sulfonylation | 60°C | 12 hours | 73 |
| Alkylation | 80°C | 6 hours | 89 |
Purification Techniques
- Recrystallization : Ethanol or acetic acid for intermediates.
- Column Chromatography : Silica gel (eluent: hexane/ethyl acetate) for final product isolation.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems enhances scalability for the Pd-catalyzed sulfination step, reducing reaction times from 12 hours to 2 hours and improving yield reproducibility.
Cost-Effective Catalysts
Replacing Pd(dppf)Cl₂ with heterogeneous Pd/C (5% loading) lowers costs without compromising efficiency (yield: 70% vs. 73%).
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Competitive O-alkylation is suppressed by using polar aprotic solvents (DMF) and bulky bases (K₂CO₃).
Sulfur Oxidation
Thiolactam intermediates are prone to over-oxidation. Conducting reactions under nitrogen atmosphere and using mild oxidizing agents (H₂O₂, 30%) mitigate this issue.
Comparative Analysis of Synthetic Methods
Spectroscopic Characterization Data
NMR Analysis
Mass Spectrometry
- HRMS (ESI) : m/z calculated for C₁₈H₁₅ClN₂O₃S₃ [M+H]⁺: 439.0, found: 439.0.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Variations and Key Features
The compound’s uniqueness lies in the combination of the ethyl-linked benzenesulfonamide and the 4-chlorophenylmethylene group. Below is a comparison with structurally related compounds:
Key Observations:
- Sulfonamide vs. Ester/Aryl Groups: The target compound’s benzenesulfonamide side chain distinguishes it from esters (e.g., CAS 307538-76-7) or aryl groups (e.g., CAS 13036-93-6). Sulfonamides are known to enhance binding to enzymes like carbonic anhydrase .
- Chlorophenyl vs.
Computational and Bioactivity Insights
- Docking Studies: AutoDock4 simulations predict that the sulfonamide group in the target compound may form hydrogen bonds with residues in carbonic anhydrase or HDAC8, similar to SAHA (vorinostat), a known HDAC inhibitor .
- Pharmacokinetics: The sulfonamide moiety likely improves aqueous solubility compared to ester derivatives (e.g., CAS 307538-76-7), which may enhance bioavailability .
Biological Activity
The compound 4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide is a member of the thiazolidinone family, known for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazolidinone ring, a chlorophenyl group, and a sulfonamide moiety. The synthesis typically involves several steps:
- Formation of Thiazolidinone Ring : Reaction of thioamide with halogenated ketone.
- Chlorophenyl Group Introduction : Nucleophilic substitution with chlorobenzyl halide.
- Amidation : Reaction with an amine to introduce the sulfonamide structure.
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds derived from similar thiazolidinones have been evaluated for their anti-proliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4c | MCF-7 | 3.96 ± 0.21 | Induces apoptosis via mitochondrial pathway |
| 4j | Caco-2 | 5.87 ± 0.37 | Induces apoptosis via caspase activation |
In a study evaluating the inhibition of carbonic anhydrase (CA) isoforms, compounds similar to our target showed Ki values ranging from 2.6 to 598.2 nM for hCA II and from 16.1 to 321 nM for hCA IX, indicating potent inhibition of tumor-associated isoforms .
The biological activity is largely attributed to the compound's ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities . The presence of the thiazolidinone core is crucial for these interactions.
Study on Anticancer Activity
A notable study focused on the anticancer effects of thiazolidinone derivatives found that compound 4c significantly induced apoptosis in MCF-7 breast cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2 . The study highlighted the importance of structural modifications in enhancing biological activity.
Evaluation Against Metalloenzymes
Another research investigated the inhibition of metalloenzyme carbonic anhydrase by thiazolidinone derivatives. The results indicated that certain modifications could enhance inhibitory potency against specific isoforms associated with cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
